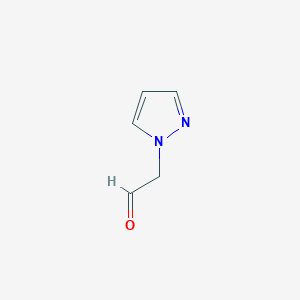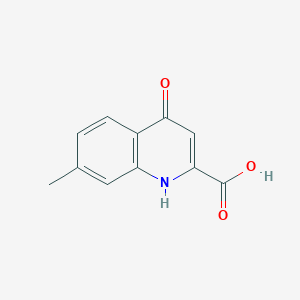![molecular formula C8H16N2O B1603866 1-Oxa-4,9-diazaspiro[5.5]undecane CAS No. 36420-64-1](/img/structure/B1603866.png)
1-Oxa-4,9-diazaspiro[5.5]undecane
Overview
Description
1-Oxa-4,9-diazaspiro[5.5]undecane is a heterocyclic compound characterized by a spirocyclic structure containing oxygen and nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Oxa-4,9-diazaspiro[5.5]undecane typically involves the cyclization of appropriate precursors. One common method includes the reaction of a dihydropyridine derivative with an epoxide under acidic conditions, leading to the formation of the spirocyclic structure . The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as trifluoroacetic acid to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity of the final product . Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 1-Oxa-4,9-diazaspiro[5.5]undecane undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; conditions: room temperature, solvent like acetonitrile.
Reduction: Lithium aluminum hydride; conditions: reflux, solvent like tetrahydrofuran.
Substitution: Halogenated derivatives, nucleophiles (amines, thiols); conditions: varying temperatures, solvents like dichloromethane.
Major Products:
Oxidation: N-oxides.
Reduction: Reduced derivatives.
Substitution: Substituted spirocyclic compounds.
Scientific Research Applications
1-Oxa-4,9-diazaspiro[5
Mechanism of Action
The mechanism by which 1-Oxa-4,9-diazaspiro[5.5]undecane exerts its effects involves its interaction with specific molecular targets. For instance, derivatives of this compound have been shown to act as dual ligands for the sigma-1 receptor and the mu-opioid receptor . The binding to these receptors modulates pain perception and provides analgesic effects . The compound’s unique spirocyclic structure allows it to fit into the binding pockets of these receptors, thereby influencing their activity .
Comparison with Similar Compounds
1,9-Diazaspiro[5.5]undecane: Another spirocyclic compound with similar structural features but lacks the oxygen atom in the ring.
1-Oxa-9-azaspiro[5.5]undecane: Similar structure but with different positioning of nitrogen and oxygen atoms.
Uniqueness: 1-Oxa-4,9-diazaspiro[5.5]undecane stands out due to its dual functionality as a ligand for both sigma-1 and mu-opioid receptors, which is not commonly observed in similar compounds . This dual activity makes it a promising candidate for developing new analgesics with reduced side effects .
Properties
IUPAC Name |
1-oxa-4,9-diazaspiro[5.5]undecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O/c1-3-9-4-2-8(1)7-10-5-6-11-8/h9-10H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTLFWTUJSWZOJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12CNCCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40617151 | |
| Record name | 1-Oxa-4,9-diazaspiro[5.5]undecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40617151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36420-64-1 | |
| Record name | 1-Oxa-4,9-diazaspiro[5.5]undecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40617151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![Methyl thieno[2,3-c]pyridine-2-carboxylate](/img/structure/B1603790.png)


![5-Chlorobenzo[c]isoxazol-3(1H)-one](/img/structure/B1603798.png)
![3-(Piperidin-4-yl)imidazo[1,5-a]pyridine](/img/structure/B1603799.png)
![8A-phenylhexahydroimidazo[1,2-a]pyridin-5(1H)-one](/img/structure/B1603801.png)



